molecular formula C14H14ClNO B8776590 N-(4-methoxyphenyl)-2-chlorobenzylamine CAS No. 61298-18-8

N-(4-methoxyphenyl)-2-chlorobenzylamine

Cat. No.: B8776590
CAS No.: 61298-18-8
M. Wt: 247.72 g/mol
InChI Key: QJVRBSWBNACXCV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-chlorobenzylamine is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Properties

61298-18-8

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methoxyaniline

InChI

InChI=1S/C14H14ClNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3

InChI Key

QJVRBSWBNACXCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chlorobenzaldehyde (70 g.) and 4-methoxyaniline (61.5g.) in toluene (750 ml.) was refluxed under a Dean and Stark separator until no more water collected (ca. 1 hour). The toluene was evaporated in vacuo, and the residue was dissolved in methanol (1.5 l.). The methanolic solution was treated at room temperature with sodium borohydride (60 g.) added portionwise so that, with gentle cooling, the temperature was maintained at 40-50° C. The solution was then refluxed for 15 minutes, diluted with water (1.5 l.), and the aqueous mixture extracted with ether (3 × 200ml.). The combined ethereal extracts were washed with water (2 × 100 ml.), dried (K2CO3), and evaporated to give N-(4-methoxyphenyl)-2-chlorobenzylamine as a brown oil, Infra Red ν max 3400, 1618 cm.-1, which was used directly in the next stage.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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